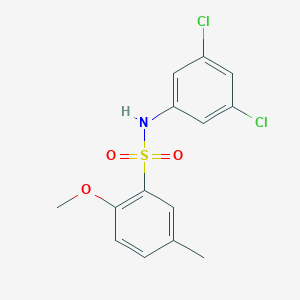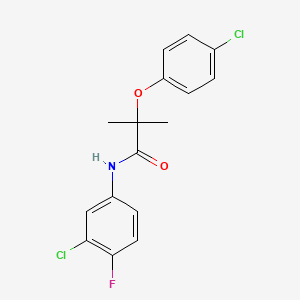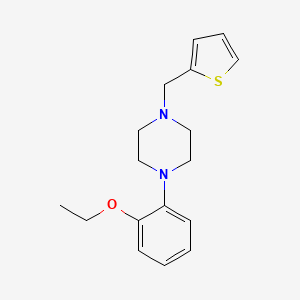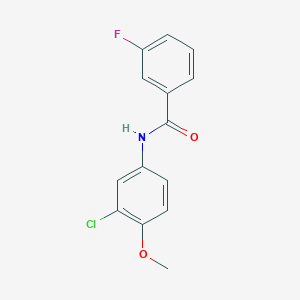![molecular formula C13H14ClN5O2 B5869726 methyl N-{4-chloro-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}glycinate](/img/structure/B5869726.png)
methyl N-{4-chloro-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-{4-chloro-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}glycinate, also known as Metribuzin, is a herbicide that belongs to the triazine family. It is widely used in agriculture to control the growth of weeds in crops such as soybeans, potatoes, and corn. Metribuzin is a selective herbicide, meaning that it targets only certain types of weeds while leaving the crops unharmed. In
作用機序
Methyl N-{4-chloro-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}glycinate works by inhibiting the photosynthesis process in plants. Specifically, it inhibits the enzyme photosystem II, which is responsible for converting light energy into chemical energy. This leads to a buildup of reactive oxygen species in the plant, which eventually causes cell death. Because methyl N-{4-chloro-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}glycinate targets only photosynthetic organisms, it is a selective herbicide that does not harm non-photosynthetic organisms such as animals.
Biochemical and Physiological Effects:
methyl N-{4-chloro-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}glycinate has been found to have a number of biochemical and physiological effects on plants. Studies have shown that it can cause oxidative stress, disrupt the cell cycle, and alter gene expression. It has also been found to affect the levels of certain hormones in plants, which can lead to changes in growth and development.
実験室実験の利点と制限
Methyl N-{4-chloro-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}glycinate is a widely used herbicide, which makes it readily available for research purposes. Its selectivity also makes it a valuable tool for studying photosynthesis and other plant processes. However, its toxicity to plants can also make it difficult to use in certain experiments. Additionally, because it is a herbicide, it may not be suitable for use in certain types of research.
将来の方向性
There are several future directions for research on methyl N-{4-chloro-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}glycinate. One area of interest is its potential use in medicine, particularly in the treatment of cancer and infectious diseases. Another area of research is its use in bioremediation, where it could be used to clean up environmental pollutants. Additionally, there is a need for further research into the biochemical and physiological effects of methyl N-{4-chloro-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}glycinate on plants, as well as its potential impact on non-target organisms. Overall, methyl N-{4-chloro-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}glycinate is a versatile compound with a wide range of potential applications, and further research is needed to fully explore its potential.
合成法
Methyl N-{4-chloro-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}glycinate is synthesized by combining 4-chloro-6-(4-methylphenylamino)-1,3,5-triazine-2-thiol with methyl glycinate. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is a white crystalline powder that is soluble in water.
科学的研究の応用
Methyl N-{4-chloro-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}glycinate has been extensively studied for its herbicidal properties. However, recent research has also focused on its potential use in other areas such as medicine and environmental science. Studies have shown that methyl N-{4-chloro-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}glycinate has antibacterial and antifungal properties, which could make it a valuable tool in the fight against infectious diseases. It has also been investigated for its potential use in treating cancer, as it has been found to inhibit the growth of cancer cells. Additionally, methyl N-{4-chloro-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}glycinate has been studied for its ability to degrade environmental pollutants, making it a promising candidate for bioremediation.
特性
IUPAC Name |
methyl 2-[[4-chloro-6-(4-methylanilino)-1,3,5-triazin-2-yl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O2/c1-8-3-5-9(6-4-8)16-13-18-11(14)17-12(19-13)15-7-10(20)21-2/h3-6H,7H2,1-2H3,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMRGVAILKFWKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide](/img/structure/B5869646.png)


![N-[2-(methylthio)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5869665.png)
![N-[4-(aminosulfonyl)benzyl]-3-methyl-2-nitrobenzamide](/img/structure/B5869673.png)

![4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5869692.png)
![3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5869695.png)



![2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5869735.png)
![2-{[4-(4-ethoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}-N,N-diethylacetamide](/img/structure/B5869737.png)
